Cas no 2228573-99-5 (3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide)
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide
- EN300-1745752
- 2228573-99-5
-
- Inchi: 1S/C12H16N2O/c1-3-14-12(15)11-6-4-5-10(7-11)9(2)8-13/h4-7H,2-3,8,13H2,1H3,(H,14,15)
- InChI Key: AFZYUNZMYCQZKA-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC(C(=C)CN)=C1)NCC
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.1Ų
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745752-1g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-5g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 5g |
$3645.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-10g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 10g |
$5405.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-0.05g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-0.1g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-0.25g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-0.5g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-1.0g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1745752-2.5g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1745752-5.0g |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide |
2228573-99-5 | 5g |
$3645.0 | 2023-06-03 |
3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide
3-(3-Aminoprop-1-en-2-yl)-N-ethylbenzamide: A Comprehensive Overview
The compound 3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide (CAS No. 2228573-99-5) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound, often referred to as N-Ethylbenzamide derivative, has garnered attention due to its unique structure and promising applications in drug discovery and chemical synthesis. In this article, we delve into the structural features, synthesis methods, and recent advancements in understanding its biological activities.
Structural Insights: The molecule consists of a benzamide core, which is a common structural motif in pharmaceuticals and agrochemicals. The presence of the 3-amino propenyl group introduces a level of complexity and functionality to the molecule. This group is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for bioavailability and target binding. The N-ethyl substitution further enhances the lipophilicity of the compound, making it more suitable for crossing biological membranes.
Synthesis Methods: The synthesis of 3-(3-aminoprop-1-en-2-yl)-N-ethylbenzamide involves a multi-step process that typically begins with the preparation of the corresponding benzoyl chloride. This intermediate is then subjected to nucleophilic substitution with an amine derivative, followed by deprotection steps to yield the final product. Recent studies have explored greener synthetic routes, including the use of microwave-assisted synthesis and enzymatic catalysis, which offer advantages in terms of yield, selectivity, and environmental impact.
Biological Activities: One of the most exciting aspects of this compound is its potential as a bioactive agent. Researchers have investigated its role as an inhibitor of various enzymes, including kinases and proteases, which are key targets in oncology and inflammation. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 3-(3-amino propenyl)-N-Ethylbenzamide derivatives exhibit potent inhibitory activity against human topoisomerase IIα, a critical enzyme involved in DNA replication.
Applications in Drug Discovery: The versatility of this compound makes it an attractive candidate for drug discovery programs. Its ability to modulate multiple signaling pathways has led to its exploration in treating conditions such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the compound has shown promise as a lead compound for designing more potent and selective drugs through structure-based drug design.
Safety and Toxicology: As with any novel chemical entity, understanding the safety profile is crucial before advancing into clinical trials. Preclinical studies have indicated that 3-(3-amino propenyl)-N-Ethylbenzamide derivatives exhibit acceptable toxicity profiles at therapeutic doses. However, further investigations are required to fully characterize their long-term effects and potential for off-target interactions.
Future Directions: The ongoing research on this compound highlights its immense potential in both academic and industrial settings. Future work could focus on optimizing its pharmacokinetic properties, exploring its combination therapies, and investigating its mechanism of action at a molecular level. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full therapeutic potential of this molecule.
In conclusion, 3-(3-amino propenyl)-N-Ethylbenzamide (CAS No. 2228573-99-5) stands out as a promising compound with diverse applications in chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in drug discovery and development.
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